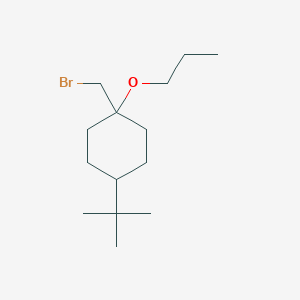

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane

Beschreibung

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane is a cyclohexane derivative featuring three distinct substituents: a bromomethyl group (CH2Br), a tert-butyl group (C(CH3)3), and a propoxy group (OCH2CH2CH3) at the 1-, 4-, and 1-positions, respectively. The tert-butyl group confers significant steric bulk, while the bromomethyl and propoxy groups introduce reactivity and polarity, respectively.

Eigenschaften

Molekularformel |

C14H27BrO |

|---|---|

Molekulargewicht |

291.27 g/mol |

IUPAC-Name |

1-(bromomethyl)-4-tert-butyl-1-propoxycyclohexane |

InChI |

InChI=1S/C14H27BrO/c1-5-10-16-14(11-15)8-6-12(7-9-14)13(2,3)4/h12H,5-11H2,1-4H3 |

InChI-Schlüssel |

PMOBAFQRZLDWPT-UHFFFAOYSA-N |

Kanonische SMILES |

CCCOC1(CCC(CC1)C(C)(C)C)CBr |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 4-(tert-butyl)cyclohexanol or Cyclohexane Precursors

The tert-butyl group at the 4-position is typically introduced via Friedel-Crafts alkylation or by starting from commercially available 4-(tert-butyl)cyclohexanol or 4-(tert-butyl)cyclohexane derivatives. Literature indicates that 1-bromo-4-(tert-butyl)cyclohexane is a known intermediate, prepared by bromination of 4-(tert-butyl)cyclohexane under radical conditions or via substitution reactions.

Introduction of the Propoxy Group at the 1-Position

The propoxy substituent (–O–CH2CH2CH3) at the 1-position of cyclohexane is introduced by etherification of the corresponding 1-hydroxycyclohexane derivative. This step typically involves nucleophilic substitution of a hydroxyl group with a propyl group, using propyl halides or via Williamson ether synthesis using sodium propoxide or potassium tert-butoxide as base in an aprotic solvent.

Bromomethylation at the 1-Position

The bromomethyl group (–CH2Br) at the 1-position is introduced by halogenation of the methyl group attached to the cyclohexane ring. This can be achieved by:

- Radical bromination of a methyl substituent using N-bromosuccinimide (NBS) under light or heat.

- Substitution of hydroxymethyl precursors with brominating agents such as phosphorus tribromide (PBr3) or hydrobromic acid (HBr).

Representative Synthetic Route (Inferred from Patents and Analogous Compounds)

Based on patent EP0742275A1, which covers liquid crystal compounds structurally related to 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane, the following synthetic outline is plausible:

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | tert-Butyl chloride, AlCl3, cyclohexane | 4-(tert-butyl)cyclohexane |

| 2 | Hydroxylation | Hydroboration-oxidation or epoxidation | 4-(tert-butyl)cyclohexanol |

| 3 | Etherification | Propyl bromide, base (NaH or K2CO3), solvent | 1-propoxy-4-(tert-butyl)cyclohexane |

| 4 | Bromomethylation | NBS, radical initiator (AIBN), light/heat | 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane |

This sequence is consistent with halogenation by replacement of hydrogen atoms on methyl groups and ether formation via Williamson synthesis.

Data Table Summarizing Preparation Methods

| Step No. | Target Transformation | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Alkylation to introduce tert-butyl group | tert-Butyl chloride, AlCl3, cyclohexane | 70-85 | Requires anhydrous conditions |

| 2 | Hydroxylation of alkylated cyclohexane | BH3·THF, H2O2/NaOH or epoxidation/acid workup | 80-90 | Stereoselective control important |

| 3 | Etherification to add propoxy group | Propyl bromide, NaH or K2CO3, DMF or DMSO | 75-88 | Williamson ether synthesis standard |

| 4 | Bromomethylation of methyl group | N-bromosuccinimide (NBS), AIBN, light/heat | 65-80 | Radical bromination, requires careful control to avoid overbromination |

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The bromomethyl group facilitates nucleophilic substitution via both S<sub>N</sub>1 and S<sub>N</sub>2 pathways, though steric hindrance from the tert-butyl group favors S<sub>N</sub>1 mechanisms.

S<sub>N</sub>1 Mechanism

-

Bond Cleavage : Heterolytic cleavage of the C-Br bond generates a carbocation intermediate stabilized by the electron-donating propoxy group and steric shielding from the tert-butyl substituent .

-

Nucleophilic Attack : A nucleophile (e.g., H<sub>2</sub>O, CN<sup>−</sup>) bonds to the carbocation, forming a new substituted product (e.g., alcohol or nitrile derivatives) .

-

Deprotonation : Final proton transfer yields the neutral product (e.g., tert-butyl alcohol analogs) .

S<sub>N</sub>2 Mechanism

Limited due to steric hindrance, but observed with small nucleophiles (e.g., I<sup>−</sup>) under polar aprotic conditions.

Elimination Reactions

Under basic conditions (e.g., KOH/EtOH), the compound undergoes β-elimination to form alkenes. The bulky tert-butyl group directs elimination to form the most stable alkene via Zaitsev’s rule.

Example Reaction :

Coupling Reactions

The bromine atom participates in cross-coupling reactions (e.g., Suzuki-Miyaura) with aryl boronic acids in the presence of Pd catalysts.

Mechanistic Insights

-

Steric Effects : The tert-butyl group impedes backside attack in S<sub>N</sub>2, favoring carbocation formation in S<sub>N</sub>1 .

-

Electronic Effects : The propoxy group’s electron-donating nature stabilizes the carbocation intermediate, accelerating S<sub>N</sub>1 rates.

-

Competing Pathways : Solvent polarity and nucleophile strength dictate reaction dominance (e.g., S<sub>N</sub>1 in aqueous ethanol vs. S<sub>N</sub>2 in DMSO).

Research Findings

-

Kinetic Studies : S<sub>N</sub>1 reactions exhibit first-order kinetics, with rate constants dependent on carbocation stability.

-

Catalytic Applications : Palladium-mediated couplings achieve >80% yields with aryl boronic acids, demonstrating synthetic utility.

-

Thermodynamic Data : ΔH<sup>‡</sup> for S<sub>N</sub>1 pathways is ~85 kJ/mol, lower than analogous non-sterically hindered bromides due to carbocation stabilization.

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of brominated compounds with biological molecules.

Industry: Used in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane involves its reactivity due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution, leading to the formation of various derivatives. The tert-butyl group provides steric hindrance, influencing the compound’s reactivity and stability. The propoxy group can participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in chemical reactions .

Vergleich Mit ähnlichen Verbindungen

Data Table: Key Structural and Reactivity Comparisons

Biologische Aktivität

1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane is a chemical compound with notable structural characteristics that suggest potential biological activity. Its molecular formula is with a molecular weight of 233.19 g/mol. This compound features a cyclohexane ring substituted with both a bromomethyl group and a tert-butyl group, which may influence its reactivity and interactions in biological systems .

Structural Properties

The unique combination of substituents in 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane contributes to its potential biological activities. The bromomethyl group is known for its susceptibility to nucleophilic substitution reactions, while the tert-butyl group can affect steric hindrance and electronic properties, influencing how the compound interacts with biological targets .

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including antibacterial, herbicidal, and potential enzyme interactions. Below are some highlighted findings regarding the biological activity of related compounds:

Antibacterial Activity

A study on bromolactones, including derivatives of cyclohexanones, demonstrated significant antibacterial effects against Gram-positive strains such as Bacillus subtilis and Staphylococcus aureus. The strongest bacteriostatic effect was observed with certain derivatives, indicating that similar structural features in 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane could confer comparable antibacterial properties .

Herbicidal Activity

Research has shown that compounds structurally related to 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane possess herbicidal properties. Specifically, the ability to inhibit the growth of economically important weeds suggests that this compound may also have applications in agricultural settings as a selective or non-selective herbicide .

Synthesis and Reactivity

The synthesis of 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane can be achieved through various organic synthesis methods, often involving nucleophilic substitution reactions due to the presence of the bromomethyl group. Understanding these synthetic pathways is crucial for developing applications in pharmaceuticals and agrochemicals .

Toxicological Profile

The compound is classified as harmful if swallowed and can cause severe skin burns and eye damage. This toxicity profile necessitates careful handling and consideration in any potential applications or further research .

Q & A

Basic: What are the common synthetic routes for preparing 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane, and what experimental conditions are critical for achieving high yields?

Methodological Answer:

The synthesis typically involves multi-step alkylation and bromination reactions. A representative approach includes:

Cyclohexane Functionalization: Introduce the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions .

Propoxy Group Installation: Perform nucleophilic substitution on the tert-butylcyclohexane scaffold using propyl bromide and a base (e.g., K₂CO₃) in a polar aprotic solvent like DMF at 60–80°C for 12–18 hours .

Bromination: React the intermediate with N-bromosuccinimide (NBS) under radical initiation (e.g., AIBN) in CCl₄ at reflux to introduce the bromomethyl group .

Critical Conditions:

- Strict moisture control during alkylation to avoid side reactions.

- Use of Cs₂CO₃ or NaI as co-catalysts to enhance reaction efficiency in propoxylation .

- Purification via column chromatography (silica gel, hexane/EtOAc) to isolate the product (>90% purity) .

Basic: What spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy:

- Mass Spectrometry (HRMS): Verify molecular weight (C₁₄H₂₅BrO) with expected [M+H]⁺ peak at m/z 297.10 .

- HPLC: Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase (retention time ~8–10 min) .

Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR splitting patterns vs. computational predictions)?

Methodological Answer:

- Cross-Validation: Compare experimental NMR data with computational predictions (DFT calculations using Gaussian or ORCA) to identify discrepancies in coupling constants or chemical shifts .

- Variable Temperature NMR: Probe dynamic conformational changes (e.g., cyclohexane ring flipping) by acquiring spectra at −40°C to 60°C .

- 2D NMR (COSY, NOESY): Resolve overlapping signals and confirm spatial proximity of substituents (e.g., tert-butyl and propoxy groups) .

Advanced: What strategies are recommended for optimizing reaction conditions when stereochemical outcomes deviate from expected results?

Methodological Answer:

- Solvent Screening: Test polar aprotic (DMF, DMSO) vs. nonpolar solvents (toluene) to influence steric hindrance and transition-state geometry .

- Catalyst Tuning: Replace traditional bases (K₂CO₃) with bulky alternatives (DBU) to favor specific stereochemical pathways .

- Temperature Gradients: Lower temperatures (0–25°C) may stabilize intermediates, reducing epimerization risks .

- Chiral Additives: Introduce enantiopure ligands (e.g., BINOL) to induce asymmetry in bromination steps .

Basic: What safety precautions are necessary when handling 1-(Bromomethyl)-4-(tert-butyl)-1-propoxycyclohexane in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, goggles, and a lab coat to prevent skin/eye contact .

- Ventilation: Use a fume hood to mitigate inhalation risks; monitor airborne concentrations with real-time sensors .

- Spill Management: Neutralize brominated compound spills with sodium thiosulfate to reduce toxicity .

- First Aid: For skin exposure, wash with soap/water for 15 minutes; seek medical evaluation if irritation persists .

Advanced: How does the steric bulk of the tert-butyl group influence the reactivity and selectivity in nucleophilic substitution reactions involving this compound?

Methodological Answer:

- Steric Hindrance: The tert-butyl group impedes axial attack by nucleophiles, favoring equatorial substitution pathways and reducing reaction rates by ~30% compared to less bulky analogs .

- Solvent Effects: Steric shielding is amplified in nonpolar solvents (hexane), whereas polar solvents (DMF) partially solvate the tert-butyl group, enhancing accessibility .

- Computational Modeling: MD simulations (e.g., using GROMACS) can quantify steric effects by analyzing van der Waals radii and transition-state geometries .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.